
Cy5.5 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5.5 maleimide is a fluorophore commonly used in bioconjugation applications. It is a member of the Cy dyes family, which are widely used in the fields of molecular biology, biochemistry, and biomedical imaging. Cy5.5 maleimide is a highly fluorescent compound, with an excitation and emission peak at 649 and 664 nm, respectively. The dye is widely used in lab experiments due to its high photostability and low cytotoxicity. It is also highly resistant to photobleaching, making it a popular choice for applications such as fluorescence microscopy and flow cytometry.
Aplicaciones Científicas De Investigación
Cy5.5 maleimide is widely used in scientific research applications, such as fluorescence microscopy, flow cytometry, and Western blotting. It can be used to label proteins, nucleic acids, and other molecules. It is also used in the development of fluorescent probes for imaging and tracking cellular components.
Mecanismo De Acción
The mechanism of action of Cy5.5 maleimide is based on the reaction between the maleimide group and the cyanoacrylate. The reaction forms a covalent bond between the two molecules, resulting in the formation of a fluorescent dye. The fluorescent dye is then able to absorb light at a specific wavelength, and emit light of a different wavelength.
Biochemical and Physiological Effects
Cy5.5 maleimide has been found to be non-toxic and non-mutagenic. It does not cause any significant changes in the biochemical or physiological properties of cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Cy5.5 maleimide in lab experiments are its high photostability, low cytotoxicity, and resistance to photobleaching. It is also relatively easy to synthesize and use in experiments. However, the dye is relatively expensive, and its fluorescence can be quenched by certain compounds.
Direcciones Futuras
There are many potential future directions for the use of Cy5.5 maleimide in scientific research. These include the development of new fluorescent probes for imaging and tracking cellular components, the use of the dye in drug delivery systems, and the development of new methods for bioconjugation. Additionally, the use of Cy5.5 maleimide in combination with other fluorescent dyes could be explored, in order to create new fluorescent labeling systems. Finally, the use of the dye in tissue engineering applications could be investigated, as it has been found to be non-toxic and non-mutagenic.
Métodos De Síntesis
Cy5.5 maleimide is typically synthesized by a reaction between the maleimide group and cyanoacrylate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 60°C. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cy5.5 maleimide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


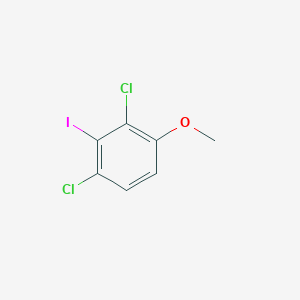
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
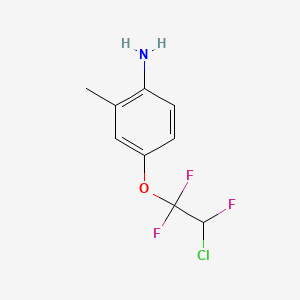
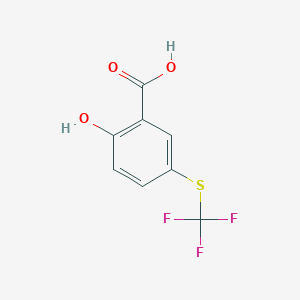
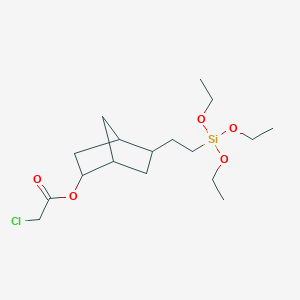
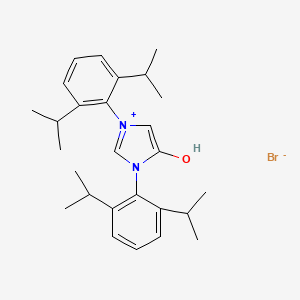
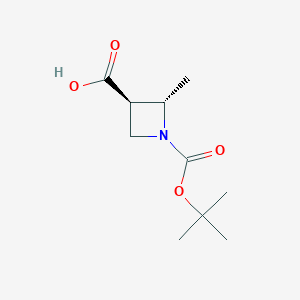
![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)
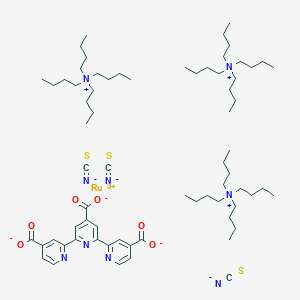


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)
